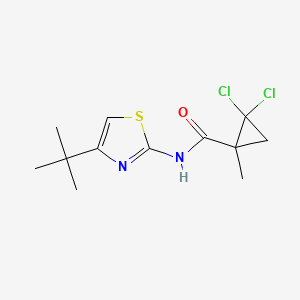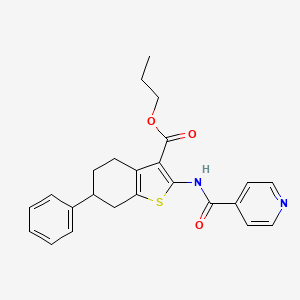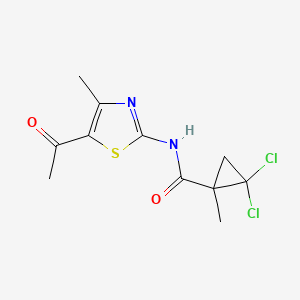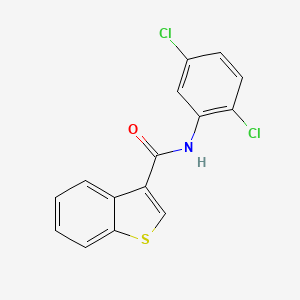
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide, commonly known as tert-butyl thiazole carboxamide (TBTC), is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBTC is a small molecule that has been synthesized using various methods and has shown potential in a wide range of applications.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to modulate the expression of various genes involved in cancer progression, including the upregulation of p21 and the downregulation of cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has several advantages for lab experiments, including its high purity and stability. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is also readily available and can be synthesized using various methods. However, N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide research. One area of interest is the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide and its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, the development of new methods for the synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide and its derivatives could lead to the discovery of new compounds with improved properties.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is in the field of cancer research. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2OS/c1-10(2,3)7-5-18-9(15-7)16-8(17)11(4)6-12(11,13)14/h5H,6H2,1-4H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHNXYQQYXZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=NC(=CS2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4277213.png)

![methyl 4-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4277232.png)

![ethyl 2-{[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4277243.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4277261.png)
![2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277264.png)

![isopropyl 5-methyl-2-[(2-nitrobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277303.png)
![3-({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277307.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4277311.png)
![methyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4277312.png)
![ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4277316.png)
